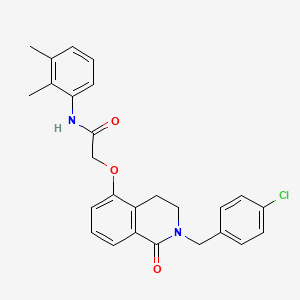![molecular formula C11H9BrN2O2S B2867668 [2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 335398-78-2](/img/structure/B2867668.png)
[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid” is a compound that has been studied for its pharmacological activities . It is part of a class of compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles have been reported to have various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Synthesis Analysis
The synthesis of this compound involves the creation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of “this compound” is C10H7BrN2O2S . The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, including “this compound”, exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .Scientific Research Applications
Antimicrobial and Antibacterial Properties
- A study by Güzeldemirci and Küçükbasmacı (2010) synthesized derivatives starting from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide, showing promising antimicrobial activities against various bacterial and fungal strains, as well as antituberculosis activity against Mycobacterium tuberculosis H37Rv (Güzeldemirci & Küçükbasmacı, 2010).
- Trotsko et al. (2018) focused on the synthesis of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with antibacterial activity predominantly against Gram-positive bacterial strains, highlighting the importance of electron-withdrawing substituents on the phenyl ring for enhancing antibacterial response (Trotsko et al., 2018).
- Ateş et al. (2003) developed {2-[2-(N, N-Disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl}acetic acid ethyl esters with antimicrobial activity, showing significant effects against specific strains of bacteria and fungi, although the compounds were inactive against Mycobacterium tuberculosis H37Rv, indicating a selective antimicrobial property (Ateş et al., 2003).
Anticancer and Anti-inflammatory Applications
- Bolakatti et al. (2020) synthesized novel benzo[d]thiazolyl substituted-2-quinolone hybrids, which exhibited significant anticancer activity against MCF-7 and WRL68 cancer cells. The study suggests these hybrids, especially compound 8f, as potential anticancer and antimicrobial agents, offering a new approach to drug development (Bolakatti et al., 2020).
Other Applications
- Research by Salama (2020) on new 1,3,4-oxadiazole derivatives demonstrated notable antibacterial activity against Salmonella typhi, suggesting the potential of these derivatives in treating bacterial infections (Salama, 2020).
- Noolvi et al. (2016) developed 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid showing significant antimicrobial activities, further emphasizing the role of such derivatives in antimicrobial drug development (Noolvi et al., 2016).
Mechanism of Action
The mechanism of action of thiazoles involves their interaction with various biochemical pathways and enzymes, or their ability to stimulate or block receptors in biological systems . They can activate or stop biochemical pathways and enzymes, or stimulate or block receptors in the biological systems .
Future Directions
The future directions for the research and development of “[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid” and similar compounds involve further exploration of their pharmacological activities. There is a need for the discovery and development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer . These compounds have the potential to be used as lead compounds for rational drug designing .
properties
IUPAC Name |
2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c12-7-1-3-8(4-2-7)13-11-14-9(6-17-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLIXMRUKITXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-imino-1-methyl-5-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}dihydro-1H-imidazol-4-one](/img/no-structure.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2867589.png)


![5,8-Diazaspiro[2.6]nonane](/img/structure/B2867595.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2867599.png)
![2-(2-{[5-Tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B2867601.png)
![N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2867602.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide](/img/structure/B2867603.png)

![N-{2,4-dimethyl-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B2867607.png)
